Glyceryl 2-caprate

Description

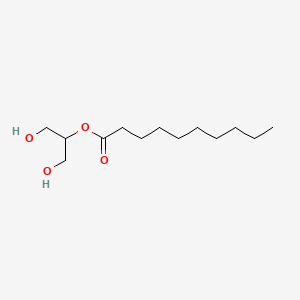

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxypropan-2-yl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h12,14-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVVKFYDGRJWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187431 | |

| Record name | Glyceryl 2-caprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0072874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3376-48-5 | |

| Record name | 2-Monocaprin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 2-caprate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9JHW7Y133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Biocatalytic Pathways

Chemical Synthesis Approaches for Glyceryl Monoesters

The chemical synthesis of glyceryl monoesters, including Glyceryl 2-caprate, traditionally involves the direct esterification of glycerol (B35011) with a fatty acid. This process is influenced by various factors, including temperature, pressure, and the use of catalysts, to achieve the desired product yield and selectivity.

Esterification Processes from Glycerol and Fatty Acids

The direct esterification of glycerol with capric acid is a common method for producing glyceryl caprate. This reaction typically involves heating the reactants, often in the presence of a catalyst to accelerate the process. The direct esterification method generally utilizes an excess of glycerol and is conducted at temperatures ranging from 150-180°C for 2-4 hours. The resulting products are a mixture of glyceryl monocaprylate, glyceryl dicaprylate, and unreacted substrates, with the monocaprylate content being around 50% google.com. After the reaction, the excess glycerol and catalyst need to be separated and removed google.com.

To improve the yield and selectivity of monoglycerides (B3428702), a "group protection method" can be employed. This technique involves protecting two of the hydroxyl groups on the glycerol molecule before the esterification reaction. Common protecting agents include boric acid, ketones, and aldehydes google.com. Once the single exposed hydroxyl group is esterified with the fatty acid, the protecting groups are removed through hydrolysis, yielding a high-purity monoglyceride google.com.

Another approach is glycerolysis, where tricaprylin (the triglyceride of capric acid) reacts with glycerol at high temperatures (around 220°C) for 2-3 hours with an alkali catalyst. This process also results in a mixture of mono- and diglycerides, with the monoglyceride content being approximately 45% google.com. High-purity monoglycerides can then be obtained through molecular distillation google.com.

The table below summarizes the general conditions for these chemical synthesis methods.

| Method | Reactants | Catalyst | Temperature | Reaction Time | Monoglyceride Content | Post-treatment |

| Direct Esterification | Glycerol and Capric Acid | Acid or Base | 150-180°C | 2-4 hours | ~50% | Separation of excess glycerol and catalyst |

| Glycerolysis | Tricaprylin and Glycerol | Alkali | ~220°C | 2-3 hours | ~45% | Molecular distillation |

| Group Protection | Protected Glycerol and Capric Acid | Varies | Varies | Varies | High Purity | Deprotection (hydrolysis) |

Advanced Synthesis Techniques (e.g., Microwave-Assisted)

To enhance the efficiency of esterification, advanced techniques such as microwave-assisted organic synthesis (MAOS) have been explored. Microwave irradiation offers a significant advantage over conventional heating by providing rapid and uniform heating, which can lead to shorter reaction times and improved product yields.

In a discovery-based microscale Fischer esterification experiment, a microwave reactor was utilized to synthesize various esters from alcohols and carboxylic acids ed.gov. This modern approach highlights the potential for microwave technology to accelerate esterification reactions while also introducing concepts of green chemistry ed.gov. The use of microwave irradiation can significantly increase the conversion of glycerol and the yield of desired products compared to conventional thermal heating mdpi.com. For instance, in certain reactions, the maximum yield of a product was observed after just 10 minutes under microwave irradiation, compared to 30 minutes under thermal heating mdpi.com.

Microwave-assisted transesterification of glycerol has also been shown to be an energy-efficient method for producing valuable derivatives mdpi.com. The process often involves a microwave generator with a PID controller to precisely regulate the temperature and ensure stable reaction conditions acs.org.

The following table illustrates the potential advantages of microwave-assisted synthesis compared to conventional heating for glycerol-based reactions.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Longer | Shorter |

| Energy Consumption | Higher | Lower |

| Product Yield | Generally lower | Often higher |

| Heating Method | Conduction/Convection | Dielectric heating |

Enzymatic Synthesis and Biocatalysis for Glyceryl Esters

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of glyceryl esters. Lipases and amylosucrases are two key enzymes utilized in these biocatalytic pathways.

Lipase-Mediated Monoglyceride Production

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze both the hydrolysis and synthesis of esters. In low-water environments, the equilibrium of the lipase-catalyzed reaction shifts towards synthesis, making them ideal for producing monoglycerides. The regioselectivity of lipases, particularly their ability to preferentially catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone, is a significant advantage in controlling the isomeric purity of the product.

The enzymatic synthesis of 1,3-diacylglycerols has been achieved through the direct esterification of glycerol with free fatty acids in a solvent-free system researchgate.net. In a study on the esterification of glycerol with caprylic acid using Lipozyme, a high reaction rate led to the consumption of over 95% of the caprylic acid within 8 hours researchgate.net. The reaction was performed at 25°C with continuous stirring, and water produced during the reaction was removed by vacuum evaporation to drive the equilibrium towards ester synthesis researchgate.net.

The choice of lipase is crucial as it influences the reaction's efficiency and the final product distribution. For instance, in the synthesis of medium-long-medium (MLM) structured lipids, various sn-1,3-specific lipases have been employed to produce 2-monoglycerides (2-MAGs) through alcoholysis nih.gov. Novozyme 435, an immobilized form of Candida antarctica lipase B, is a commonly used and highly stable lipase for these reactions nih.govnih.gov.

A three-step procedure has been detailed for the synthesis of α-glycerol mono caprate from capric acid. This involved the initial esterification of capric acid with methanol, followed by the reaction of the resulting methyl caprate with 1,2-O-isopropylidene glycerol using Lipozyme TL IM as a catalyst. The final step was the removal of the acetal protecting group to yield the monoglyceride researchgate.net. This method highlights the use of enzymatic catalysis in conjunction with chemical protection strategies to achieve high-purity products researchgate.net.

The table below presents data from a study on the lipase-catalyzed esterification of glycerol with caprylic acid.

| Reaction Time (hours) | Caprylic Acid (%) | 1-Monocapryloylglycerol (%) | 1,3-Dicapryloylglycerol (%) | 1,2-Dicapryloylglycerol (%) | Tricapryloylglycerol (%) |

| 1 | 65 | 15 | 18 | 1 | 1 |

| 2 | 40 | 12 | 45 | 2 | 1 |

| 4 | 15 | 8 | 70 | 5 | 2 |

| 8 | 5 | 5 | 84.6 | 4 | 1.4 |

Adapted from a study on the enzymatic synthesis of symmetrical 1,3-diacylglycerols. researchgate.net

Amylosucrase-Catalyzed Transglycosylation

Amylosucrase (ASase, E.C. 2.4.1.4) is a powerful transglycosylation enzyme that can transfer a glucose unit from sucrose (B13894) to an acceptor molecule containing a hydroxyl group. This capability has been harnessed for the biosynthesis of glycosylated glycerides, which are nonionic surfactants with potential applications in various industries.

The biosynthesis of glyceryl caprate glycoside has been successfully demonstrated using recombinant amylosucrases from Deinococcus geothermalis (DgAS) and Bifidobacterium thermophilum (BtAS) nih.gov. In this process, glyceryl caprate acts as the acceptor molecule for the glucose unit transferred from sucrose by the amylosucrase nih.gov.

The transglycosylation reactions were effective with both enzymes, although the reactions catalyzed by DgAS were found to be more effective than those with BtAS nih.gov. The successful synthesis of glyceryl caprate glycoside was confirmed and the product purified using liquid chromatography–mass spectrometry (LC–MS) nih.gov.

The transglycosylation yield of DgAS is approximately 76%, while that of BtAS is around 63% nih.gov. The thermostability and high transglycosylation yield of these enzymes make them promising candidates for the industrial production of biosurfactants like glyceryl caprate glycoside nih.gov.

The following table summarizes the key enzymes and their transglycosylation yields in the biosynthesis of glyceride glycosides.

| Enzyme | Source Organism | Transglycosylation Yield |

| DgAS | Deinococcus geothermalis | ~76% |

| BtAS | Bifidobacterium thermophilum | ~63% |

Specific Biocatalyst Systems (e.g., Deinococcus geothermalis Amylosucrase, Bifidobacterium thermophilum Amylosucrase)

The enzymatic synthesis of glyceride derivatives offers a sustainable alternative to traditional chemical methods, providing high specificity and efficiency under milder reaction conditions. Amylosucrases (ASases), a type of glycosyltransferase, have been effectively employed in the biosynthesis of nonionic surfactants like glyceride glycosides. These enzymes catalyze the transfer of glucose from sucrose to a variety of acceptor molecules, including glyceryl esters.

Notably, recombinant amylosucrases from the thermophilic bacterium Deinococcus geothermalis (DgAS) and the probiotic bacterium Bifidobacterium thermophilum (BtAS) have demonstrated efficacy in the synthesis of biosurfactants using glyceryl caprate as a substrate. nih.govnih.gov In these biocatalytic processes, the amylosucrase facilitates a transglycosylation reaction, where a glucose moiety from sucrose is transferred to the hydroxyl group of glyceryl caprate, forming a glyceryl caprate glycoside.

Research has shown that both DgAS and BtAS are effective in this synthesis, with studies indicating that the transglycosylation reactions of DgAS are generally more effective than those of BtAS. nih.govnih.gov The successful synthesis of glyceryl caprate glycoside using these enzymes has been confirmed through techniques such as thin-layer chromatography and liquid chromatography-mass spectrometry (LC-MS), which verified the molecular weights of the resulting products. nih.govnih.gov

The selection of these particular amylosucrases is based on their unique properties. DgAS is noted for its thermostability and a structurally wider substrate-binding site, which may allow for a broader range of transglycosylation reactions with various acceptor molecules. researchgate.net BtAS is also recognized for its relatively high thermostability at 50 °C and an extended half-life at this temperature compared to other amylosucrases. nih.gov The bacterium Bifidobacterium thermophilum is generally regarded as safe, suggesting potential applications for its enzyme in the food industry. nih.gov

The biocatalytic approach using DgAS and BtAS not only allows for the synthesis of novel biosurfactants but also aligns with the principles of green chemistry by utilizing renewable resources and enzymatic catalysts.

| Biocatalyst System | Substrate(s) | Product | Key Findings |

| Deinococcus geothermalis Amylosucrase (DgAS) | Glyceryl caprate, Sucrose | Glyceryl caprate glycoside | Effective in transglycosylation; reactions were more effective than those of BtAS. nih.govnih.gov |

| Bifidobacterium thermophilum Amylosucrase (BtAS) | Glyceryl caprate, Sucrose | Glyceryl caprate glycoside | Effective in the synthesis of the biosurfactant; possesses high thermostability. nih.govnih.gov |

Mechanistic Investigations of Biological Activities

Antimicrobial Action Pathways of Glyceryl Caprate and Related Monoesters

Monocaprin (B1671684) and other monoglycerides (B3428702) exhibit antimicrobial activity against a range of microorganisms, including bacteria, fungi, and enveloped viruses. nih.govmedicaljournalssweden.seberkeley.edu Their mechanism of action is primarily attributed to their interaction with and disruption of cellular membranes. nih.govosf.iomedicaljournalssweden.se

Cellular Membrane Disruption Mechanisms

The amphipathic nature of monoglycerides like monocaprin allows them to penetrate and integrate into the lipid bilayers of microbial cell membranes. nih.govosf.io This integration can alter membrane permeability and lead to membrane disruption. nih.gov Electron microscopy studies on other monoglycerides, such as monolaurin (B1671894), have shown lysis of bacterial cells, while monocaprin has been observed to disrupt the cell membrane of certain bacteria. nih.gov The disruptive effect on lipid membranes is considered a primary mechanism for the antiviral activity of monoglycerides as well. osf.io

Efficacy Against Gram-Positive Bacteria

Monocaprin has demonstrated efficacy against Gram-positive bacteria. nih.govmedicaljournalssweden.seberkeley.edu The antibacterial mechanism of monocaprin against Gram-positive strains, such as Staphylococcus aureus and Bacillus subtilis, is reported to involve the destruction of the cell membrane. nih.govresearchgate.net Some research indicates that the predominant modes of action for monocaprin against Gram-positive bacteria include the dissociation of the cell wall structure. researchgate.net Studies have shown very low minimum inhibitory concentrations (MICs) against Gram-positive bacteria for antimicrobial lipids like glyceryl caprate. berkeley.edu

Research findings on the MICs of monocaprin against certain foodborne bacteria highlight its activity against Gram-positive strains:

| Bacterium | Gram Stain | Monocaprin MIC (mg/mL) |

| Staphylococcus aureus | Positive | 0.32 nih.gov |

| Bacillus subtilis | Positive | 0.32 nih.gov |

Monocaprin has shown antibacterial activity under neutral and alkaline conditions (pH 7.0 to 9.0) against these Gram-positive strains. nih.govresearchgate.net

Differential Activity Against Gram-Negative Bacteria

The activity of monocaprin against Gram-negative bacteria differs from its effect on Gram-positive bacteria. nih.govberkeley.edu Gram-negative bacteria possess an outer membrane, which acts as a barrier to many amphipathic molecules. berkeley.edufrontiersin.org The antibacterial activity of monocaprin against Gram-negative strains, such as Pseudomonas aeruginosa and Escherichia coli, has been attributed to damage to the lipopolysaccharide (LPS) layer in their cell walls. nih.govresearchgate.net While some studies describe inactivation of Gram-negative bacteria by antimicrobial lipids, this often occurs at significantly higher concentrations compared to those required for Gram-positive bacteria, yeast, and mold. berkeley.edu

MIC values for monocaprin against tested Gram-negative foodborne bacteria are generally higher than those for Gram-positive bacteria:

| Bacterium | Gram Stain | Monocaprin MIC (mg/mL) |

| Pseudomonas aeruginosa | Negative | 2.5 nih.gov |

| Escherichia coli | Negative | 2.5 nih.gov |

Monocaprin exhibits antibacterial activity against these Gram-negative strains under neutral and alkaline conditions (pH 7.0 to 9.0). nih.govresearchgate.net

Antifungal Activity Modalities (e.g., against Candida albicans)

Monocaprin and related monoglycerides possess antifungal activity, including against Candida albicans. nih.govmedicaljournalssweden.seberkeley.edu Studies have indicated that glyceryl caprylate, a related monoglyceride, is sensitive against C. albicans. researchgate.net While the precise modalities of antifungal action for glyceryl 2-caprate are still under investigation, the general mechanism of membrane disruption observed in bacteria and viruses is likely involved. nih.govosf.io Antifungal agents can act through various mechanisms, including disrupting cell membrane integrity by binding to ergosterol (B1671047), inhibiting ergosterol biosynthesis, or inhibiting cell wall synthesis. jptcp.com Given the membrane-active nature of monoglycerides, their antifungal effect may involve similar membrane-targeting mechanisms. Research suggests that medium-chain fatty acids and their monoglycerides, including glyceryl caprate, can inhibit the growth of yeast and mold. berkeley.edumdpi.com

Yeast Growth Inhibition Modes

Medium-chain saturated fatty acids, which are related to the caprate component of this compound, are known for their inhibitory effect on yeast growth. usamv.ro While the specific modes of action for this compound on yeast growth require further detailed investigation, studies on related compounds like monocaprylate have examined effects on survival, structure, and membrane permeability of microbial cells, as well as interactions with model membranes. nih.gov The amphipathic nature of monoglycerides allows them to form micelles that can penetrate the cell membrane and alter its permeability, potentially inhibiting yeast growth. nih.gov The inhibitory effect of medium-chain fatty acids on yeast has been found to be higher at low and intermediate temperatures in the presence of high ethanol (B145695) concentrations during alcoholic fermentation. usamv.ro

Antiviral Efficacy Mechanisms of Glyceryl Caprate and Related Monoesters

Monocaprin and other monoglycerides have demonstrated antiviral activity, particularly against enveloped viruses. nih.govosf.iomedicaljournalssweden.seoilcocos.comnih.gov The antiviral effect of monoglycerides is primarily attributed to their disruptive effect on lipid membranes. osf.io Enveloped viruses have a lipid-based membrane that is essential for their infectivity. nih.gov Monocaprin has the potential to inactivate these viruses by removing or extracting the lipid-based membrane components. nih.gov

The proposed mechanism involves the incorporation of fatty acids and their monoesters into the viral lipid membrane, leading to destabilization of the bilayer and potentially complete disintegration of the viral envelope. osf.iogoogle.com This disruption can prevent the virus from entering the host cell and causing infection. oilcocos.com Studies have shown that monocaprin can rapidly inhibit the replication of enveloped viruses. nih.gov For instance, monocaprin has shown significant inactivation of herpes simplex virus (HSV) in vitro. medicaljournalssweden.segoogle.com Research comparing monocaprin and monolaurin against HSV-1 in human serum found that monocaprin was significantly more effective at reducing viral titer. google.com

Activity Against Enveloped Viruses

Medium-chain monoglycerides (MCMG), including this compound, have demonstrated activity against a range of membrane-enveloped viruses. This antiviral activity is primarily attributed to their ability to disrupt the viral envelope. The viral envelope, composed of a lipid bilayer derived from the host cell membrane, is essential for viral entry and infectivity. By interacting with and disrupting this lipid envelope, this compound can inactivate the virus particle, thereby hindering its ability to infect host cells.

Table 1: Examples of Antiviral Activity Mechanisms of Related Compounds

| Compound Name | Proposed Mechanism of Antiviral Activity | Viral Targets (Examples) | Source |

| Monolaurin (Glycerol Monolaurate) | Membrane disruption, interaction with viral envelope glycoproteins | Respiratory syncytial virus (RSV), Herpes simplex virus (HSV), Visna virus (VV), HIV-1 (inhibits binding and entry) | |

| Capric Acid (C10) | Antiviral activity against enveloped viruses | Various enveloped viruses | |

| 8-Prenylnaringenin | Inhibition of viral entry and late-stage replication (Influenza virus), potential interaction with viral neuraminidase | Influenza A (H1N1, H3N2), Influenza B |

While direct studies on this compound's specific antiviral spectrum and detailed mechanisms are less extensively documented in the provided search results compared to related compounds like monolaurin or capric acid, the general understanding of MCMG activity suggests a similar membrane-disruptive mechanism against enveloped viruses.

Viral Entry and Replication Cycle Modulation

Beyond direct inactivation of viral particles, this compound's interaction with host cell membranes can potentially influence viral entry and subsequent replication steps. Enveloped viruses typically enter host cells through fusion of their envelope with the host cell membrane or via endocytosis. The membrane-perturbing effects of this compound could interfere with these processes.

For instance, by altering the fluidity or integrity of the host cell membrane, this compound might impede the initial attachment or fusion events required for viral entry. Furthermore, some studies on related compounds like sodium caprate (C10) have explored their effects on cellular pathways that might indirectly impact viral replication, such as influencing intracellular calcium levels or mitochondrial activity, although the direct link to viral replication modulation by this compound requires further specific investigation.

Cellular and Biological Membrane Interaction Studies

A significant area of research for this compound and related medium-chain fatty acid derivatives is their interaction with cellular and biological membranes, particularly their role as permeation enhancers.

Cellular and Biological Membrane Interaction Studies

Permeability Enhancement Mechanisms Across Biological Barriers

This compound, like other medium-chain fatty acid derivatives, can enhance the permeability of biological barriers, such as the intestinal epithelium or the skin. This effect is largely attributed to its interaction with the lipid components of cell membranes and the modulation of tight junctions between cells.

Proposed mechanisms for permeability enhancement include:

Lipid Bilayer Perturbation: this compound can insert into the lipid bilayer of cell membranes, increasing membrane fluidity and potentially creating transient pores or defects that allow for the passage of other molecules.

Tight Junction Modulation: In epithelial barriers, tight junctions (TJs) regulate paracellular permeability. Compounds like sodium caprate (C10) have been shown to reversibly modulate these tight junctions, increasing the permeability of the paracellular pathway. While the direct effect of this compound on tight junctions requires specific study, its structural similarity to sodium caprate suggests a potential for similar modulation.

Table 2: Permeability Enhancement Mechanisms of Related Compounds

| Compound Name | Proposed Permeability Enhancement Mechanism | Biological Barrier | Source |

| Sodium Caprate (C10) | Lipid bilayer perturbation (fluidization, insertion), Tight junction modulation (reversible decrease of sealing proteins like claudin-5 and tricellulin), potential influence on intracellular calcium and mitochondrial activity | Intestinal epithelium (Caco-2 cells, porcine Peyer's patches), Human colonic mucosae | |

| Sodium Caprylate (C8) | Lipid bilayer perturbation, Tight junction modulation | Intestinal epithelium | |

| Lauric Acid (C12) | Lipid bilayer perturbation, mucosal damage at higher concentrations | Intestinal epithelium |

Lipid Bilayer Perturbation and Molecular Insertion Dynamics

Molecular dynamics simulations and experimental studies have provided insights into how this compound and similar molecules interact with lipid bilayers. These compounds can insert into the membrane, with the extent of insertion potentially influenced by factors such as concentration and the composition of the surrounding environment, including the presence of bile salts.

The insertion of these molecules can lead to changes in the structural properties of the lipid bilayer, such as increased area per lipid molecule and altered membrane fluidity. This perturbation can affect the packing of lipids and proteins within the membrane, influencing membrane protein function and creating transient aqueous pathways.

Impact on Cellular Barrier Integrity in Model Systems (e.g., Caco-2 Cell Monolayers)

Caco-2 cell monolayers are widely used as an in vitro model for the intestinal epithelial barrier. Studies using Caco-2 cells have investigated the effects of medium-chain fatty acid derivatives on cellular integrity and permeability.

Compounds like sodium caprate (C10) have been shown to cause a rapid and reversible decrease in transepithelial electrical resistance (TEER) across Caco-2 monolayers, indicative of increased paracellular permeability. This effect is often concentration-dependent. While higher concentrations can lead to greater permeability enhancement, they may also be associated with cytotoxicity or irreversible changes in monolayer integrity upon prolonged exposure. The impact of this compound on Caco-2 cell monolayer integrity is expected to be similar to that of sodium caprate due to their structural relationship, involving modulation of tight junctions and potential effects on cellular viability at higher concentrations.

Table 3: Effects of Sodium Caprate (C10) on Caco-2 Cell Monolayers

| Effect Observed | Concentration Range (mM) | Reversibility | Proposed Mechanism | Source |

| Decrease in TEER (Increased Paracellular Permeability) | 10-13 | Reversible (at certain concentrations/exposure times) | Tight junction modulation, Membrane perturbation | |

| Increased Permeability of Paracellular Markers (e.g., mannitol) | 10-13 | Reversible (at certain concentrations/exposure times) | Tight junction modulation, Membrane perturbation | |

| Reduced Mitochondrial Dehydrogenase Activity | Higher concentrations | Not specified as reversible | Indirect effect, potentially related to cellular stress | |

| Swelling of Mitochondria (Ultrastructural changes) | Concentrations used in studies | Not specified as reversible | Indirect effect, potentially related to cellular stress |

Advanced Formulations and Drug Delivery Systems

Permeation Enhancement Applications in Drug Delivery

The ability of Glyceryl 2-caprate and related glycerides to interact with biological membranes positions them as potential permeation enhancers, facilitating the transport of drugs across biological barriers.

Glyceryl caprylate-caprate has been recognized as a gastrointestinal permeation enhancer, particularly in the context of oral peptide pharmaceuticals, where it can contribute to improved drug absorption smolecule.com. Medium-chain fatty acids, such as sodium caprate (C10), are known for their permeation enhancing properties in the gastrointestinal tract and have been employed in technologies like Gastrointestinal Permeation Enhancement Technology (GIPET) nih.gov. Studies have indicated that formulations containing glyceryl monocaprylocaprate can lead to significant increases in permeability in in vitro models like Caco-2 cells and in situ rat models gattefosse.com. For instance, a formulation with 2% glyceryl monocaprylocaprate showed a 9-fold increase in permeability compared to a formulation containing N-acetylcysteine alone in a Caco-2 cell model gattefosse.com. Furthermore, an 11-fold increase in permeability was observed for a glyceryl monocaprylocaprate:oil formulation compared to a market reference in an in situ single pass perfusion rat model gattefosse.com. This permeation enhancement is suggested to involve the opening of tight junctions, allowing for increased passage of molecules, including those with relatively low molecular weights (<40 kDa) gattefosse.com.

In topical and transdermal drug delivery, Glyceryl Caprylate/Caprate functions as a skin penetration enhancer, aiding the delivery of drugs and cosmetic agents across the skin barrier smolecule.com. Lipid-based formulations incorporating mono- and diglycerides, such as Glyceryl Caprylate/Caprate, can enhance the penetration of APIs through the stratum corneum abiteccorp.com. Polyglyceryl-2 caprate, a related compound, has been successfully incorporated into deformable liposomes, demonstrating enhanced skin penetration of taxifolin (B1681242) derivatives in research studies scilit.com. Another related excipient, PEG-8 glyceryl caprylate/caprate, has been investigated as a potential transdermal penetration enhancer in a trinary drug delivery system for topical cyclosporine A, showing a significant delay in the onset of rejection in rat skin allografts, suggesting enhanced skin permeation nih.gov. Glyceryl Monocaprylate/Caprate is generally considered a moderate skin penetration enhancer nih.gov.

Integration into Lipid-Based Drug Delivery Systems

This compound and related medium-chain glycerides are integral components in various lipid-based drug delivery systems, leveraging their emulsifying and solubilizing properties to improve drug performance.

Glyceryl caprylate-caprate is employed as an emulsifier or co-emulsifier in the formulation of stable, self-emulsifying lipid-based microemulsions smolecule.com. Medium-chain triglyceride (MCT) mixtures, such as glyceryl tricaprylate/caprate, are frequently used as the oil phase in SEDDS formulations due to their enhanced solvent capacity for drugs compared to long-chain triglycerides researchgate.net. Glyceryl Caprylate/Caprate (often referred to by trade names like Capmul® MCM) has been utilized as a co-surfactant in SMEDDS formulations designed to improve the dissolution rate of poorly water-soluble drugs such as Efavirenz researchgate.net. Optimized SMEDDS formulations containing Glyceryl Caprylate/Caprate as a co-surfactant have demonstrated the formation of homogeneous, stable microemulsions with small droplet sizes (e.g., 39-46 nm for an Efavirenz formulation) and significantly enhanced in vitro dissolution rates compared to the pure drug researchgate.net. Capryol® PGMC, which consists of propylene (B89431) glycol esters of caprylic acid, is another example of a co-surfactant used in oral lipid-based formulations like SEDDS and SMEDDS gattefosse.com.

Glyceryl caprylate/caprate has been investigated as a liquid lipid component in the development of Nanostructured Lipid Carriers (NLCs) ekb.egekb.eg. NLCs are advanced lipid-based systems that offer potential for improved drug delivery, particularly for poorly soluble compounds ekb.egekb.eg. In studies exploring the impact of different formulation parameters on curcumin-loaded NLCs, glyceryl caprylate/caprate was among the liquid lipids evaluated ekb.egekb.eg. The type and concentration of liquid lipid, alongside solid lipids and surfactants, influence the physicochemical properties of NLCs, including particle size, polydispersity index, zeta potential, and drug release characteristics ekb.eg. Polyglyceryl esters, such as Polyglyceryl-4 Caprate and Polyglyceryl-6 Caprylate, have also been employed as polyglycerol ester surfactants in NLC formulations, impacting their properties and the protection offered to incorporated peptides against gastrointestinal proteases researchgate.net.

Impact on Drug Bioavailability Enhancement

This compound has been investigated for its potential to enhance the bioavailability of drugs, particularly those with poor aqueous solubility or limited permeability across biological membranes. Its mechanisms of action in this regard are thought to involve several factors, including its ability to act as a solubilizer and its potential to influence intestinal permeability.

As a solubilizer, this compound can improve the dispersion and dissolution of poorly water-soluble active pharmaceutical ingredients (APIs) within formulations. This is particularly relevant for drugs classified under the Biopharmaceutical Classification System (BCS) as Class II, where the dissolution rate is often the limiting step for absorption. By enhancing the solubility and maintaining the drug in a dissolved state within the gastrointestinal tract, this compound can facilitate better absorption.

Furthermore, research suggests that this compound may interact with cellular membranes, potentially enhancing their permeability and thereby aiding in drug delivery across biological barriers. This property can be particularly beneficial for improving the absorption of hydrophilic compounds or peptide pharmaceuticals that face challenges in crossing the intestinal epithelium. Studies have indicated that certain glycerol (B35011) esters, including those related to this compound, can loosen skin barrier structures, facilitating the delivery of topically applied drugs.

In the context of oral drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), this compound can be included as a component to improve drug solubilization and enhance absorption. These systems form fine emulsions or microemulsions upon contact with gastrointestinal fluids, increasing the surface area for drug absorption and potentially bypassing dissolution limitations.

Research findings highlight the impact of this compound on drug release and permeability. For instance, the addition of monocaprin (B1671684) (this compound) has been shown to influence the release time and mechanism of drugs from formulations like hydrogels. Studies using Caco-2 cell monolayers, a common in vitro model for intestinal permeability, have demonstrated that formulations containing glyceryl monocaprylocaprate (a related compound often discussed alongside this compound due to similar properties and applications) can lead to significant increases in drug permeability compared to the drug alone or other formulations.

Structure Activity Relationship Studies

Influence of Acyl Chain Length on Biological Functionality (e.g., C8 vs. C10)

The length of the acyl chain in monoglycerides (B3428702) is a critical factor in their biological, particularly antimicrobial, functionality. Medium-chain fatty acids (MCFAs), typically those with 6 to 12 carbon atoms, and their corresponding monoglycerides are known for their potent antimicrobial properties. A comparison between monoglycerides with C8 (caprylic acid) and C10 (capric acid) acyl chains reveals distinct yet overlapping activities.

Research indicates that monocaprin (B1671684) (the monoglyceride of C10 capric acid) is a highly effective bactericidal agent against specific pathogens like Chlamydia trachomatis and Neisseria gonorrhoeae mdpi.com. Furthermore, a 2001 study identified capric acid (C10) as the most successful fatty acid in killing three strains of the fungus Candida albicans tandfonline.com. This suggests that glyceryl caprate, as a C10 monoglyceride, possesses significant antifungal capabilities.

On the other hand, C8 monoglycerides (monocaprylin) and caprylic acid have demonstrated strong antibacterial properties, particularly against certain Gram-negative bacteria mdpi.com. Studies have shown that caprylic acid can effectively kill bacteria such as Streptococcus, Staphylococcus, and E. coli mdpi.com. The shorter chain length of C8 is thought to facilitate rapid absorption and breakdown into fuel for the body mdpi.com.

The antimicrobial potency of these medium-chain monoglycerides is often attributed to their ability to disrupt the lipid membranes of pathogens nih.gov. The specific effectiveness against different microorganisms is influenced by the chain length, with C10 and C12 monoglycerides exhibiting high antimicrobial potency due to their low critical micelle concentration (CMC) values, which allows them to be in their active micellar form at lower concentrations nih.gov.

| Acyl Chain Length | Monoglyceride | Primary Biological Functionality | Notable Activity |

|---|---|---|---|

| C8 | Glyceryl Caprylate (Monocaprylin) | Antibacterial | Effective against Streptococcus, Staphylococcus, and E. coli mdpi.com. |

| C10 | Glyceryl Caprate (Monocaprin) | Antifungal, Antibacterial | Highly effective against Candida albicans tandfonline.com. Potent against Chlamydia trachomatis and Neisseria gonorrhoeae mdpi.com. |

Positional Isomerism and Differential Bioactivity (e.g., 1-mono vs. 2-mono Glyceryl Caprate)

Monoglycerides can exist as two positional isomers: 1-monoacylglycerols, where the fatty acid is attached to a primary alcohol of glycerol (B35011), and 2-monoacylglycerols, where the fatty acid is attached to the secondary alcohol wikipedia.org. This structural difference can influence their biological activity and metabolic fate.

The majority of research on the antimicrobial properties of monoglycerides, including monocaprin, has focused on the 1-mono form tandfonline.comnih.govresearchgate.net. 1-monocaprin is recognized for its antimicrobial activity against a range of enveloped viruses, bacteria, and the yeast Candida albicans tandfonline.comnih.gov.

In the context of digestion and absorption, the hydrolysis of dietary triglycerides by pancreatic lipase primarily yields 2-monoacylglycerols and free fatty acids fda.gov. These 2-monoacylglycerols are readily absorbed by intestinal cells nih.gov. Inside the enterocytes, 2-monoacylglycerols can be re-esterified to form triglycerides fda.gov. While 2-monoacylglycerols are key intermediates in fat absorption, they are also known to possess biological activities. For instance, 2-palmitoylglycerol has been identified as a potent enhancer of GLP-1 secretion nih.gov.

Although both isomers are biologically relevant, direct comparative studies on the bioactivity of 1-monocaprin versus 2-monocaprin are not extensively detailed in the available scientific literature. However, the observation that the hydrolysis of 1(3)-AG and 2-AG occurred at equal rates in one study suggests a potential for similar metabolic processing once in the system nih.gov. The stability of 2-monoacylglycerols can be a challenge as they can isomerize to the 1-(3)-monoacylglycerol form nih.gov.

Analytical and Computational Methodologies in Research

Spectroscopic and Chromatographic Characterization Techniques for Glyceryl Esters

Spectroscopic and chromatographic methods are fundamental for the qualitative and quantitative analysis of Glyceryl 2-caprate, enabling researchers to confirm its synthesis, assess its purity, and analyze its presence in mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structural identity and purity of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule. Analysis of chemical shifts, splitting patterns, and integration of signals allows for the confirmation of the glycerol (B35011) backbone and the attached decanoyl chain at the sn-2 position. NMR is routinely employed in the characterization of synthesized monoacylglycerols, including monocaprins, to ensure their structure conforms to the expected product. nih.govsbmu.ac.ircymitquimica.comnih.govtiiips.com For instance, ¹H and ¹³C NMR analyses have been used to confirm the successful synthesis and purity of 1-monocaprin, a positional isomer of this compound. sbmu.ac.ir Similarly, NMR has been utilized to confirm the chemical structure of other 2-monoacylglycerol derivatives. nih.gov

Gas Chromatography (GC) is widely used for the analysis of the purity and composition of this compound and mixtures containing other mono-, di-, and triglycerides. scite.airesearchgate.netmdpi.comacs.orgresearchgate.netnih.govnih.govacmec.com.cn GC methods can quantify the percentage of monoacylglycerols in a sample and differentiate them from di- and triglycerides and free fatty acids. researchgate.netacmec.com.cn GC coupled with Mass Spectrometry (GC-MS) provides additional structural information based on fragmentation patterns, aiding in the identification and confirmation of this compound within complex samples. nih.govnih.govnih.govnih.govnih.govresearchgate.net GC-MS analysis has been applied to characterize the components of mixtures containing glyceryl caprylate-caprate. nih.gov

Thin Layer Chromatography (TLC) is a simple and cost-effective technique frequently used for monitoring the progress of reactions involving glyceryl esters, purifying reaction products, and screening for the presence of different acylglycerol species. nih.govacmec.com.cnrsc.orgresearchgate.netpnas.org TLC allows for the separation of monoacylglycerols from starting materials and by-products based on their polarity. Specific solvent systems and visualization reagents, such as iodine vapor or p-anisaldehyde stain, are used to detect the separated spots on the TLC plate. nih.govresearchgate.net TLC analysis has been used to monitor the synthesis and purification of α-glycerol mono caprate (1-monocaprin) and to assess the presence of mono-, di-, and triacylglycerol contaminants in biodiesel, using monocaprin (B1671684) as an internal standard. nih.gov

Here is a sample data table illustrating the use of GC for purity analysis:

| Analytical Technique | Analyte | Purity (%) | Reference |

| GC | 1-Monocaprin | ≥98.0 | scite.aimdpi.comacs.org |

| GC | 1-Decanoyl-rac-glycerol | 98.19 | researchgate.net |

| GC | α-glycerol mono caprate | 100 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of this compound, particularly in complex matrices or when dealing with polar derivatives. nih.govsbmu.ac.irnih.govnih.govresearchgate.netrsc.org LC-MS allows for the separation of this compound from other components in a mixture based on their differential interactions with a stationary phase, followed by mass analysis to determine the molecular weight and obtain fragmentation data for structural confirmation. sbmu.ac.irrsc.org LC-MS has been successfully used to purify and confirm the molecular weights of glyceride glycosides, including those derived from glyceryl caprate. rsc.org It has also been employed to confirm the formation and purity of 1-monocaprin, showing a single peak in the chromatogram and characteristic fragments in the mass spectrum. sbmu.ac.ir LC-MS/MS has been used in untargeted metabolite analysis where 2-monocaprin was identified as a nominally significant metabolite in milk samples.

Here is a sample data table illustrating LC-MS findings for 1-monocaprin:

| Analytical Technique | Analyte | Retention Time (minutes) | Observed Mass Fragments (m/z) | Theoretical Molecular Weight ( g/mol ) | Reference |

| LC-MS | 1-Monocaprin | 5.7 | [M+Na] = 269.41, [2M+Na] = 515.83 | 246.34 | sbmu.ac.ir |

Molecular Modeling and Simulation Approaches

Computational methodologies, such as molecular modeling and simulation, provide valuable insights into the behavior of this compound at the molecular level, complementing experimental findings and helping to predict its interactions in various environments.

Molecular Dynamics (MD) simulations are used to study the interactions of this compound and similar amphiphilic molecules with lipid membranes. These simulations can provide detailed information about the location, orientation, and dynamics of this compound within the lipid bilayer. nih.gov MD simulations can help understand how monocaprin affects membrane properties, such as fluidity and morphology, and how its aggregation state influences these interactions. nih.gov Studies using MD simulations have investigated the interaction of monocaprin with phospholipid membranes, observing how its presence can induce changes in membrane structure. nih.gov MD simulations are also applied more broadly to understand how amphiphilic molecules, including drug candidates, interact with and permeate through biological membranes. nih.gov The membrane-disrupting mechanism of monocaprin, relevant to its antibacterial activity, has also been investigated using molecular dynamics simulations. Furthermore, the stability of model protocell membranes composed of mixtures including capric acid and monocaprin has been examined.

Molecular docking studies are employed to predict the binding modes and affinities of this compound with enzymes. This computational technique helps researchers understand how this compound might interact with the active sites of specific enzymes, providing insights into potential enzymatic reactions or inhibitory effects. Docking simulations have been used to study the interaction of glyceryl caprate and other glyceryl derivatives with enzymes such as amylosucrase, predicting binding affinities and reactive conformations. nih.govmdpi.comrsc.org These studies help to understand the acceptor specificity of enzymes like amylosucrase towards different glyceryl esters. nih.gov Molecular docking has also been applied to investigate the potential of monocaprin and other medium-chain monoglycerides (B3428702) as anti-inflammatory agents by examining their interactions with enzymes like cyclooxygenase-2 (COX-2). researchgate.net These studies predict the binding energy and identify key amino acid residues involved in the interaction. researchgate.net

Here is a sample data table illustrating molecular docking findings for related monoglycerides with an enzyme:

| Enzyme | Ligand | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| COX-2 | Monolaurin (B1671894) | -7.58 | TYR385, PHE529, GLY533 | researchgate.net |

| Amylosucrase | Glyceryl caprate | (Binding affinity predicted) | (Specific residues identified) | nih.govmdpi.comrsc.org |

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models, such as the Caco-2 cell line, are widely used in research to simulate the intestinal epithelial barrier and investigate the transport mechanisms of compounds and the potential effects of substances like permeability enhancers cdnsciencepub.commedtechbcn.com. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer exhibiting characteristics of intestinal enterocytes, including the formation of tight junctions and the expression of brush border enzymes cdnsciencepub.commedtechbcn.com. This makes them a valuable tool for predicting oral drug absorption and studying the impact of various substances on intestinal permeability and cellular health medtechbcn.com.

Permeability Assessment Using Caco-2 Cell Monolayers

Caco-2 cell monolayers are frequently employed to assess the permeability-enhancing effects of compounds like this compound (often studied in the context of sodium caprate, a related compound) cdnsciencepub.comresearchgate.net. The integrity of the monolayer is typically evaluated by measuring the transepithelial electrical resistance (TEER) and the permeability of paracellular markers, such as mannitol (B672) or FITC-dextran (FD4) cdnsciencepub.comresearchgate.net. A decrease in TEER and an increase in the permeability of these markers indicate a reduction in the barrier function, suggesting an opening of tight junctions, which are key regulators of paracellular transport cdnsciencepub.comresearchgate.net.

Studies have investigated the effects of caprate (the fatty acid component of this compound) on Caco-2 cell monolayers. Concentrations of sodium caprate ranging from 2.5 to 25 mM have been used in in vitro Caco-2 cell monolayer permeability assays nih.gov. These concentrations are considered relevant for assessing both cell viability and the critical micelle concentration (CMC) of sodium caprate nih.gov. Research indicates that sodium caprate can cause a rapid, reversible, and concentration-dependent reduction in TEER values across Caco-2 monolayers, alongside increased flux of paracellular markers researchgate.netucd.ie. For instance, an 8.5 mM concentration of sodium caprate was shown to reversibly reduce TEER and increase FD4 permeability researchgate.net. High concentrations of sodium caprate (>13mM) have been shown to lead to greater enhancement of fluxes of paracellular markers in Caco-2 monolayers ucd.ie. The concentration required to increase the flux of paracellular markers across Caco-2 monolayers is reported to be 10-13mM, close to its reported CMC in HBSS ucd.ie.

The mechanism by which caprate affects permeability in Caco-2 cells involves the modulation of tight junctions researchgate.netnih.gov. Studies have shown that caprate exposure can induce reorganization of tight junction proteins researchgate.net. While early hypotheses suggested calcium chelation as a mechanism, subsequent research in Caco-2 cells has largely refuted this, indicating that the presence or absence of calcium in the apical compartment did not significantly affect the permeation-enhancing effect nih.gov. Instead, calcium was found to have a negative effect by precipitating caprate nih.gov. The permeation enhancement is believed to occur primarily through the paracellular pathway nih.gov.

Data from studies on sodium caprate in Caco-2 cells provide insights into the potential effects of this compound due to the shared caprate component.

| Compound | Concentration (mM) | Effect on TEER | Effect on Paracellular Permeability (e.g., FD4) | Reference |

| Sodium Caprate | 8.5 | Reversible Reduction | Increased | researchgate.net |

| Sodium Caprate | 10-13 | Reduction | Increased Flux of Paracellular Markers | ucd.ie |

| Sodium Caprate | >13 | Greater Reduction | Greater Enhancement of Paracellular Flux | ucd.ie |

Note: Data is primarily based on studies using sodium caprate, which contains the caprate component also present in this compound.

Cellular Cytotoxicity and Viability Assessments

Assessing the cytotoxicity and viability of cells exposed to a compound is crucial in understanding its potential impact on cellular health cdnsciencepub.comnih.gov. Various in vitro assays are employed for this purpose, including the trypan blue exclusion test, protein release tests, neutral red uptake assay, DNA staining tests (like propidium (B1200493) iodide), and the assessment of TEER recovery cdnsciencepub.comnih.gov.

Studies evaluating the cytotoxicity of absorption enhancers, including sodium caprate, in Caco-2 cell monolayers have been conducted nih.gov. These studies assess damage to plasma, lysosomal, and nuclear membranes nih.gov. High concentrations of sodium caprate (e.g., 0.5% w/v) have been shown to be significantly cytotoxic to the plasma membrane in trypan blue exclusion and protein release tests nih.gov. The neutral red assay, which indicates damage to lysosomal membranes, revealed that 0.5% (w/v) sodium caprate had no effect on neutral red uptake nih.gov. However, damage to the nuclear membrane, assessed by DNA-propidium iodide staining, was observed to be severe in Caco-2 cells treated with 0.5% (w/v) sodium caprate nih.gov.

The ability of the cell monolayer to recover its barrier function after exposure is also a key indicator of cytotoxicity cdnsciencepub.comnih.gov. TEER recovery tests have shown that TEER failed to recover 24 hours after treatment with 0.5% (w/v) sodium caprate nih.gov. This lack of recovery might be linked to the observed nuclear membrane damage nih.gov.

While high concentrations of sodium caprate can lead to significant cytotoxicity and irreversible effects on monolayer integrity, lower concentrations that still enhance permeability may have less severe or reversible impacts researchgate.netucd.ie. The concentration range of 2.5–25 mM for sodium caprate in Caco-2 permeability studies is considered for cell viability nih.gov.

Data on the cytotoxicity of sodium caprate in Caco-2 cells provides relevant information regarding the potential cellular impact of this compound.

| Assay | Sodium Caprate Concentration (w/v) | Observed Effect on Caco-2 Cells | Reference |

| Trypan Blue Exclusion | 0.5% | Significant cytotoxicity to plasma membrane | nih.gov |

| Protein Release Test | 0.5% | Significant cytotoxicity to plasma membrane | nih.gov |

| Neutral Red Assay | 0.5% | No effect on lysosomal membranes | nih.gov |

| DNA-Propidium Iodide Staining | 0.5% | Severe nuclear membrane damage | nih.gov |

| TEER Recovery (24h post-treatment) | 0.5% | Failed to recover TEER | nih.gov |

Note: Data is primarily based on studies using sodium caprate, which contains the caprate component also present in this compound.

Emerging Research Directions and Future Perspectives

Novel Biocatalytic Pathways for Glyceryl 2-Caprate Derivatives

Research is actively exploring biocatalytic methods for the synthesis of this compound and its derivatives as a more environmentally friendly and efficient alternative to traditional chemical synthesis preprints.orgresearchgate.net. Enzymes, particularly lipases and amylosucrases, are key players in these novel pathways.

Lipases (triacylglycerol hydrolases) are widely used in biocatalysis due to their ability to catalyze various reactions beyond hydrolysis, including esterification and transesterification, often under mild conditions preprints.orgresearchgate.netmdpi.com. This makes them suitable for synthesizing glycerides like this compound. Studies have investigated the use of immobilized lipases from various sources, such as Candida antarctica, for the synthesis of esters with applications in the cosmetic industry preprints.orgmdpi.comacs.org. The use of commercial immobilized lipases is preferred for their consistent supply and efficiency preprints.orgmdpi.com.

Amylosucrase (ASase) is another enzyme demonstrating potential in synthesizing biosurfactants, including glycosides of glyceryl caprate researchgate.netnih.govnih.gov. ASase can transfer glucose from sucrose (B13894) to the hydroxyl groups of various compounds researchgate.netnih.gov. Recombinant ASases from Deinococcus geothermalis (DgAS) and Bifidobacterium thermophilum (BtAS) have been shown to be effective in synthesizing biosurfactants from glyceryl caprate researchgate.netnih.gov. These biocatalytic approaches aim to produce this compound derivatives with improved properties such as enhanced water solubility and potentially better biological activities nih.gov.

Research findings highlight the effectiveness of specific enzymes and reaction conditions for biocatalytic synthesis. For instance, DgAS showed higher effectiveness in transglycosylation reactions compared to BtAS when using glyceryl caprate as an acceptor researchgate.netnih.gov. The resulting glyceryl caprate glycosides have been successfully purified and characterized researchgate.netnih.gov.

Advanced Design of Bioactive Lipid-Based Formulations

This compound is being investigated for its role in advanced lipid-based formulations (LBFs) aimed at improving the delivery and efficacy of various bioactive compounds, particularly lipophilic drugs windows.netnih.govisciii.es. LBFs offer advantages such as enhanced drug solubility, stability, and absorption windows.netnih.gov. The design of these formulations, including the selection of lipids and surfactants, is crucial for optimizing drug solubility and bioavailability windows.net.

This compound, as a monoglyceride, can act as a surfactant or co-surfactant in these systems. Medium-chain triglycerides (MCTs), which often contain glyceryl esters including caprylic and capric acids, are commonly used in LBFs like self-emulsifying drug delivery systems (SEDDS) and nanoemulsions windows.netnih.govisciii.esnih.gov. These systems can form submicron droplets upon contact with aqueous media, increasing the surface area for absorption nih.govisciii.es.

Emerging research focuses on designing LBFs that can overcome challenges such as the low aqueous solubility and poor permeability of certain drugs nih.govisciii.es. This compound, or formulations containing it, can contribute to improving the bioavailability of such compounds by enhancing their solubilization within the lipid phase and facilitating their transport across biological membranes windows.netnih.govpensoft.net. Studies on deformable liposomes using surfactants like polyglyceryl-2 caprate (a related compound) have shown enhanced skin penetration of encapsulated substances, indicating the potential of similar lipid-based systems incorporating this compound for topical and transdermal delivery researchgate.net.

Computational modeling is also playing an increasing role in the rational design and optimization of LBFs, predicting their behavior and assisting in tailoring formulations for specific applications windows.net.

Comprehensive Mechanistic Elucidation of Host-Pathogen Interactions

The interaction of lipid compounds, including monoglycerides (B3428702) like this compound, with host cells and pathogens is an area of ongoing research. Understanding these mechanisms is crucial for potential applications in antimicrobial strategies or modulating host responses.

While direct studies specifically detailing the comprehensive mechanistic elucidation of this compound's interaction with host-pathogen systems were not extensively found in the search results, related research on other lipid molecules and surfactants provides insights into potential mechanisms. For instance, lipopeptides produced by Bacillus species have been shown to interact with lipid fractions and alter their stability, leading to plant defense responses frontiersin.org. This suggests that lipid-based molecules can influence host-pathogen interactions by affecting cellular membranes.

Surfactants, which include monoglycerides, can interact with microbial membranes, potentially disrupting their integrity or interfering with key biological processes. Research on airway epithelial cell responses to pathogens like Pseudomonas aeruginosa highlights the complex interplay between host cells and microbial products, involving signaling pathways and adaptation mechanisms psu.edu. While this study did not specifically focus on this compound, it illustrates the type of mechanistic research being conducted in host-pathogen interactions.

Future research directions in this area for this compound would involve detailed studies on its effects on microbial membrane structure and function, its influence on host immune responses, and its potential to modulate the interaction between pathogens and host cells.

Computational Predictive Modeling for Functional Optimization

Computational predictive modeling is an increasingly valuable tool in the research and development of lipid-based compounds and formulations, including those involving this compound. This approach allows for the prediction of molecular properties, behavior in different environments, and interactions with biological systems, facilitating the optimization of their function.

Computational analyses, such as docking simulations, have been used in the context of biocatalytic synthesis involving glycerides. These simulations can predict the binding affinities and conformations of substrates and enzymes, aiding in the design of efficient enzymatic pathways for synthesizing glycosides of glyceryl caprate researchgate.netnih.gov.

In the realm of lipid-based formulations, computational modeling and simulation can predict the behavior of LBFs, assisting in the rational design of optimized formulations for drug delivery windows.net. This includes predicting drug solubility within the lipid matrix, the emulsification process, and the interaction of formulation components with biological membranes windows.netmdpi.com.

Computational studies can also provide insights into the potential interactions of this compound with biological membranes at a molecular level, complementing experimental findings mdpi.com. This can help in understanding how it might affect membrane fluidity, permeability, or act as a carrier for other molecules.

The application of computational methods allows for the screening of potential derivatives, prediction of their properties before synthesis, and optimization of formulation parameters, thereby accelerating the research and development process for this compound and its applications.

Q & A

Q. Q. What ethical frameworks apply to in vivo studies investigating this compound’s chronic toxicity?

- Methodological Answer: Follow institutional animal care guidelines (e.g., AAALAC) and include justification for species/model selection. Use the lowest sample size achieving statistical power (e.g., G*Power software). Report adverse events transparently and include mitigation strategies in ethics approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.